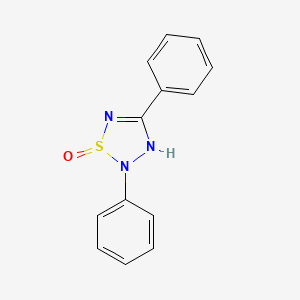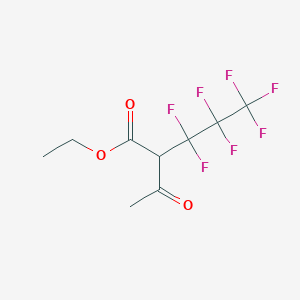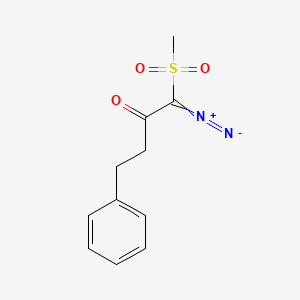
4-chloromethyl-2-methyl-1-trityl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloromethyl-2-methyl-1-trityl-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure This particular compound is characterized by the presence of a chloromethyl group at the 4-position, a methyl group at the 2-position, and a trityl group at the 1-position of the imidazole ring
Métodos De Preparación
The synthesis of 4-chloromethyl-2-methyl-1-trityl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another approach involves the use of a one-pot, four-component synthesis, where a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate is heated under solvent-free conditions to yield the imidazole .
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve higher yields and purity. The choice of reagents, catalysts, and reaction conditions can significantly impact the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-Chloromethyl-2-methyl-1-trityl-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can be substituted with various nucleophiles to introduce different functional groups, leading to the formation of diverse imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield imidazole derivatives with different substituents at the 4-position.
Aplicaciones Científicas De Investigación
4-Chloromethyl-2-methyl-1-trityl-1H-imidazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications . Additionally, its ability to interact with biological targets makes it a useful tool in biochemical research.
In industry, this compound is used in the production of agrochemicals, dyes, and other functional materials. Its versatility and reactivity make it a valuable component in various industrial processes .
Comparación Con Compuestos Similares
4-Chloromethyl-2-methyl-1-trityl-1H-imidazole can be compared with other imidazole derivatives to highlight its uniqueness. Similar compounds include:
4-Methyl-1-trityl-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Chloromethyl)-1H-imidazole:
1-Trityl-1H-imidazole: Lacks both the chloromethyl and methyl groups, affecting its reactivity and applications.
Propiedades
| 132287-52-6 | |
Fórmula molecular |
C24H21ClN2 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-methyl-1-tritylimidazole |
InChI |
InChI=1S/C24H21ClN2/c1-19-26-23(17-25)18-27(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18H,17H2,1H3 |
Clave InChI |
HHPSOTPJLSXAFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/no-structure.png)

![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)




![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
